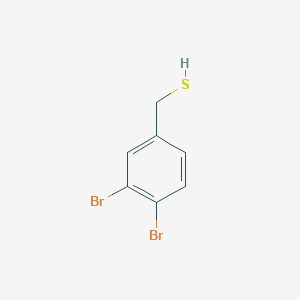
(3,4-Dibromophenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dibromophenyl)methanethiol is an organosulfur compound with the molecular formula C₇H₆Br₂S It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with two bromine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,4-Dibromophenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 3,4-dibromobenzyl chloride with sodium hydrosulfide (NaSH) in an organic solvent such as ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibromophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: (3,4-Dihydroxyphenyl)methanethiol.
Substitution: Various substituted phenylmethanethiols depending on the nucleophile used.
Scientific Research Applications
(3,4-Dibromophenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving thiol-containing biomolecules and their interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dibromophenyl)methanethiol involves its thiol group, which can participate in nucleophilic reactions. The compound can interact with various molecular targets, including proteins and enzymes, through the formation of covalent bonds with cysteine residues. This interaction can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol with the formula CH₃SH.
Ethanethiol: Another simple thiol with the formula C₂H₅SH.
(3,4-Dibromophenyl)ethanethiol: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
(3,4-Dibromophenyl)methanethiol is unique due to the presence of two bromine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C7H6Br2S |
|---|---|
Molecular Weight |
282.00 g/mol |
IUPAC Name |
(3,4-dibromophenyl)methanethiol |
InChI |
InChI=1S/C7H6Br2S/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 |
InChI Key |
MVKDIMAZOCPSSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















